
(R)-10,16-Dihydroxyhexadecanoic acid
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Overview
Description
(R)-10,16-Dihydroxyhexadecanoic acid is a natural product found in Salvia and Agave americana with data available.
Scientific Research Applications
Industrial Applications
10,16-DHPA exhibits surfactant properties, making it useful as an emulsifier in various formulations. Its ability to stabilize emulsions is attributed to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic substances . This property is particularly beneficial in cosmetic formulations and food products.
Nutritional Role
This compound has been identified as a nutrient source and energy storage molecule within certain plant species. Its presence in tomatoes and gooseberries suggests potential applications as a biomarker for dietary intake of these foods .
Pathogen Resistance
Research has indicated that stereoisomers of 10,16-DHPA may play a role in plant defense mechanisms against pathogens such as Colletotrichum trifolii. The (R)-enantiomer has shown varying degrees of efficacy in activating plant defense responses . This suggests potential applications in agricultural biopesticides or as natural fungicides.
Case Study 1: Polymerization Techniques
A study focused on the enzymatic polymerization of 10,16-DHPA highlighted the efficiency of using ionic liquids as solvents. The research demonstrated that polymerization could be achieved at lower temperatures while maintaining high conversion rates and molecular weights. This method not only enhances the sustainability of the process but also opens avenues for utilizing agro-residual waste .
Case Study 2: Food Science Applications
In food science, the identification of 10,16-DHPA as a biomarker for tomato consumption has implications for nutritional studies and dietary assessments. Its quantification could aid in understanding dietary patterns and health outcomes linked to tomato consumption .
Q & A
Basic Research Questions
Q. What are the recommended methods for isolating and purifying (R)-10,16-dihydroxyhexadecanoic acid from plant sources, and what analytical techniques validate its purity?
- Methodology : Isolation typically involves solvent extraction (e.g., chloroform) followed by saponification and chromatographic purification. For validation, nuclear magnetic resonance (NMR) and electrospray ionization mass spectrometry (ESI-MS) confirm structural integrity, while gas chromatography-mass spectrometry (GC-MS) after silylation derivatization resolves hydroxylated fatty acids .
- Challenges : Co-elution of isomers (e.g., 8,16- and 9,16-dihydroxyhexadecanoic acids) requires optimized GC-MS conditions or preparatory HPLC for separation .
Q. How does this compound contribute to plant cuticle structure, and what experimental approaches characterize its role?
- Biological Role : It is a primary monomer in cutin polymers, providing structural rigidity and hydrophobicity to plant cuticles.
- Methods : Cutin depolymerization via acid-catalyzed methanolysis releases monomers, quantified via GC-MS. Comparative studies on mutant plants (e.g., Arabidopsis dcr mutants) reveal its essentiality in cuticle formation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Guidelines : Use PPE (gloves, goggles, lab coats), work in fume hoods to avoid inhalation, and store at -20°C for long-term stability. Waste must be disposed via certified biohazard services due to potential skin/eye irritation .
Advanced Research Questions
Q. How can enzymatic catalysis be utilized to synthesize oligomers or polyesters from this compound, and what factors influence polymerization efficiency?
- Methodology : Lipases (e.g., Candida antarctica lipase B) catalyze esterification between hydroxyl and carboxyl groups. Substrate derivatization (e.g., methyl ester formation) enhances solubility and reaction yields (85–90%) .
- Challenges : Steric hindrance from the mid-chain hydroxyl group (C10) may reduce enzymatic activity. Solvent choice (e.g., toluene vs. ionic liquids) and temperature optimization are critical .
Q. Why is this compound poorly incorporated into yeast lipid metabolism, and how can this limitation be addressed for metabolic engineering studies?
- Findings : Yeast lacks specific transporters for dihydroxy fatty acid uptake. Radiolabeled feeding studies show preferential incorporation of mono-hydroxy analogs (e.g., 16-hydroxyhexadecanoic acid) into triacylglycerols (TAGs) .
- Solutions : Genetic engineering of yeast to express plant-derived acyltransferases (e.g., At5g23940) or fatty acid transporters may improve metabolic utilization .
Q. How do isomer composition variations (e.g., 10,16- vs. 9,16-dihydroxyhexadecanoic acid) impact data interpretation in cutin biosynthesis studies?
- Analytical Considerations : Isomers complicate GC-MS quantification due to similar fragmentation patterns. Diagnostic ions (e.g., m/z 275 for 10,16-isomer vs. m/z 261 for 9,16-isomer) and retention time databases are essential for accurate identification .
- Biological Implications : Isomer ratios may reflect species-specific enzyme selectivity (e.g., cytochrome P450 hydroxylases) or environmental stressors .
Q. What strategies enable the synthesis of bio-based coatings from this compound, and how do these materials compare to petrochemical alternatives?
- Synthesis : Crosslinking with glycerol or succinic acid via polycondensation forms biodegradable polyesters.
- Performance : These polymers exhibit comparable thermal stability (~250°C) and hydrophobicity (contact angle >90°) to synthetic counterparts but require plasticizers to enhance flexibility .
Q. Data Contradictions and Resolution
Q. Discrepancies in reported cutin monomer abundances: How to reconcile variability across studies?
- Sources of Error : Differences in depolymerization methods (e.g., methanolysis vs. transesterification) or incomplete extraction of high-molecular-weight oligomers.
- Resolution : Standardized protocols (e.g., HCl/MeOH vs. BF₃ catalysis) and internal standards (e.g., deuterated analogs) improve reproducibility .
Properties
Molecular Formula |
C16H32O4 |
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Molecular Weight |
288.42 g/mol |
IUPAC Name |
(10R)-10,16-dihydroxyhexadecanoic acid |
InChI |
InChI=1S/C16H32O4/c17-14-10-6-5-8-12-15(18)11-7-3-1-2-4-9-13-16(19)20/h15,17-18H,1-14H2,(H,19,20)/t15-/m1/s1 |
InChI Key |
VJZBXAQGWLMYMS-OAHLLOKOSA-N |
Isomeric SMILES |
C(CCCCC(=O)O)CCC[C@H](CCCCCCO)O |
Canonical SMILES |
C(CCCCC(=O)O)CCCC(CCCCCCO)O |
Synonyms |
(R)-10,16-dihydroxyhexadecanoic acid (S)-10,16-dihydroxyhexadecanoic acid 10,16-DHHA 10,16-dihydroxyhexadecanoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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